6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid
Description
6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid is a spirocyclic compound featuring a brominated dihydronaphthalene core fused to a cyclopropane ring, with a carboxylic acid group at the 1'-position. Its unique structure combines aromaticity, steric constraints from the spiro junction, and electronic effects from the bromine substituent.
Properties
IUPAC Name |
6-bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-9-4-3-8-2-1-5-13(10(8)6-9)7-11(13)12(15)16/h3-4,6,11H,1-2,5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSLVFYJGUROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C3(C1)CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative, followed by cyclopropanation to introduce the spirocyclic structure. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropanation reagents like diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups .
Scientific Research Applications
Chemical Properties and Structure
6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid has a complex molecular structure that contributes to its unique properties. The compound features a spirocyclic framework which is known for its potential biological activity. Its molecular formula is with a molecular weight of approximately 283.15 g/mol.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, spiro compounds have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro compounds could effectively target tumor growth in vitro and in vivo models .
Antimicrobial Properties
this compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity. In vitro studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Another area of exploration is the neuroprotective potential of this compound. Research has suggested that spiro compounds can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .
Materials Science Applications
Polymer Chemistry
The unique structure of this compound makes it suitable for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. Studies have shown that incorporating such spiro compounds into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound has been explored for the development of nanocarriers for drug delivery systems. The spiro structure allows for functionalization that can enhance the targeting capabilities of these carriers, making them more effective in delivering therapeutic agents directly to tumor sites .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues
6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid (CAS 13257-19-7)
- Structural Differences : Replaces bromine with chlorine and substitutes dihydronaphthalene with chromane (benzopyran).
- Impact : Chlorine’s smaller atomic radius and lower polarizability compared to bromine may reduce steric hindrance and alter solubility. The chromane ring introduces oxygen, enhancing polarity .
- Synthesis : Likely shares cyclopropanation strategies but requires chromane-specific precursors.
cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane Carboxylic Acid (c-DBCA)
- Structural Differences : Lacks a spiro system; instead, it has a dimethylcyclopropane with a dibromovinyl group.
- Functional Role : Used as a reference standard in ecological risk assessments. The dibromovinyl group increases hydrophobicity, making it suitable for environmental monitoring .
(E)-(1R,2R)-2-Phenylcyclopropane-1-carboxylic Acid
- Structural Differences: Non-spiro cyclopropane with a phenyl substituent.
- Biological Activity: Inhibits ethylene biosynthesis, a key phytohormone, suggesting agricultural applications.
Permethrin [3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane Carboxylic Acid Ester]
- Structural Differences: Ester derivative of a cyclopropane carboxylic acid with dichloroethenyl and phenoxyphenyl groups.
- Applications : Broad-spectrum insecticide. The esterification increases lipid solubility, enhancing pesticidal activity .
Physicochemical Properties
Notes:
- Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine or phenyl analogs.
Analytical Characterization
- NMR and ECD : As demonstrated in for 3-epi-cladocroic acid, advanced NMR and electronic circular dichroism (ECD) are critical for determining absolute configurations in chiral spiro systems .
- GC-MS/MS : Used for quantifying cyclopropane derivatives like c-DBCA in environmental samples, a method applicable to the target compound .
Biological Activity
6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic structure that contributes to its biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds with spirocyclic structures often exhibit anti-inflammatory properties. A study evaluated the anti-inflammatory effects of similar compounds using in vitro assays that measured the inhibition of heat-induced denaturation of proteins. The results demonstrated significant inhibition by this compound, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Properties
The anticancer potential of this compound has been explored through various assays. In one study, it was tested against several cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Oxidative stress induction |
| A549 | 25 | Mitochondrial dysfunction |
3. Antimicrobial Activity
The antimicrobial activity of this compound was assessed against various bacterial strains. The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
Case Studies
Several case studies have highlighted the therapeutic potential of spirocyclic compounds similar to this compound:
- Case Study 1: A clinical trial investigated the efficacy of a derivative in patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers and improved patient outcomes.
- Case Study 2: In preclinical models of cancer, administration of the compound resulted in significant tumor regression compared to control groups.
Q & A
Q. Methodological Consideration :
- Reaction Monitoring : Use TLC or HPLC to track cyclopropane formation and bromination efficiency.
- Stability Testing : Post-synthesis, assess ring integrity via H NMR (cyclopropane protons appear as distinct multiplets at δ 1.2–2.5 ppm) and thermal gravimetric analysis (TGA) under varying temperatures .
How can researchers resolve contradictory data on the reactivity of the bromine substituent in nucleophilic substitution versus elimination reactions?
Advanced Research Focus :
Bromine in naphthalene systems exhibits dual reactivity: nucleophilic substitution (SAr) under basic conditions (e.g., KCO/DMF) or elimination (via dehydrohalogenation) with strong bases (e.g., NaH). Contradictions in literature may arise from solvent effects, steric hindrance from the spirocyclopropane, or competing pathways. For example, bulky cyclopropane groups may favor elimination by destabilizing transition states for substitution .
Q. Data Reconciliation Strategy :
- Kinetic Studies : Compare reaction rates under varying base strengths and temperatures.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map energy barriers for substitution vs. elimination pathways .
What analytical techniques are most reliable for characterizing the electronic effects of the carboxylic acid group on the spirocyclopropane-naphthalene system?
Basic Research Focus :
The electron-withdrawing carboxylic acid group alters electron density in the naphthalene ring, affecting bromine’s reactivity and cyclopropane stability. Key techniques include:
Q. Advanced Application :
- Electrochemical Analysis : Cyclic voltammetry can reveal redox behavior influenced by the carboxylic acid’s electron-withdrawing effect .
How do steric and electronic factors of the spirocyclopropane moiety influence the compound’s bioactivity in medicinal chemistry research?
Advanced Research Focus :
The cyclopropane ring introduces rigidity and stereochemical constraints, potentially enhancing binding affinity to biological targets (e.g., enzymes or receptors). Bromine’s electronegativity and the carboxylic acid’s polarity may modulate solubility and membrane permeability. For example:
- Docking Studies : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases).
- SAR Analysis : Compare activity of brominated vs. non-brominated spiro derivatives in cytotoxicity assays .
Q. Advanced Application :
- Metabolite Profiling : Identify toxic metabolites using hepatic microsome assays (e.g., rat liver S9 fraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
